1,3-Dioxane,2-methylene-4-phenyl-(9CI)

Vue d'ensemble

Description

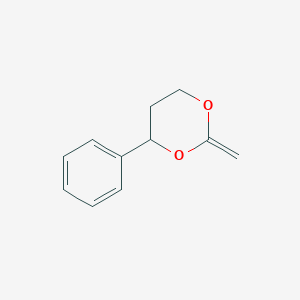

2-Methylene-4-phenyl-1,3-dioxane is a cyclic ketene acetal that has garnered interest due to its unique chemical structure and reactivity. This compound is characterized by a dioxane ring substituted with a methylene group and a phenyl group, making it a versatile intermediate in organic synthesis and polymer chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylene-4-phenyl-1,3-dioxane typically involves the reaction of acetal halides with appropriate reagents under controlled conditions. One efficient method reported involves the use of acetal halides, which are thoroughly characterized by nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry . The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of 2-methylene-4-phenyl-1,3-dioxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The removal of by-products and purification steps are crucial to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylene-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Polymer Chemistry

This compound is primarily utilized as a comonomer in radical ring-opening polymerization (RROP). It facilitates the production of well-defined polymers with specific properties:

- Controlled Radical Polymerization : 1,3-Dioxane,2-methylene-4-phenyl-(9CI) can be employed in nitroxide-mediated polymerization (NMP) processes. For instance, it has been used alongside methyl methacrylate (MMA) to create copolymers that exhibit tunable degradability. The incorporation of this compound allows for the fine-tuning of hydrolytic degradation rates by adjusting its concentration in the monomer feed .

2. Organic Synthesis

The compound serves as an intermediate in synthesizing various organic molecules:

- Pharmaceuticals and Agrochemicals : Its structure allows it to participate in reactions that lead to the formation of complex organic compounds. The ability to react with nucleophiles and electrophiles makes it valuable for developing new pharmaceuticals.

3. Material Science

The unique properties of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) make it suitable for creating advanced materials:

- Tunable Mechanical Properties : By varying the amount of this compound in polymer formulations, researchers can tailor mechanical strength and degradation profiles. This adaptability is crucial for applications requiring specific performance characteristics .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1,3-Dioxane | C4H8O2 | Simple dioxane structure without phenyl group |

| 2-Methyl-4-phenyl-1,3-dioxolane | C10H12O2 | Contains a methyl group; used in similar reactions |

| 2-Methylene-4-phenyl-1,3-dioxolane | C10H10O2 | Related cyclic ketene acetal; used in polymerization |

| 1,3-Dioxan-5-one | C5H6O3 | A derivative with different functional groups |

Case Studies

Case Study 1: Radical Ring-Opening Polymerization

In a study published by RSC Publishing, researchers demonstrated the effective synthesis of copolymers using 1,3-Dioxane,2-methylene-4-phenyl-(9CI) as a comonomer. The resulting polymers exhibited controlled molecular weights and degradation profiles that were adjustable based on the concentration of the comonomer used during polymerization .

Case Study 2: Synthesis of Organic Compounds

Another research effort focused on using this compound as an intermediate in synthesizing novel pharmaceuticals. The study highlighted its ability to undergo various reactions leading to biologically active compounds. This versatility underscores its importance in organic synthesis.

Mécanisme D'action

The mechanism of action of 2-methylene-4-phenyl-1,3-dioxane involves its ability to undergo radical ring-opening polymerization. This process is initiated by the formation of a radical species, which then propagates through the polymer chain, incorporating the dioxane ring into the polymer backbone. The presence of the methylene and phenyl groups can influence the reactivity and stability of the radical intermediates, thereby affecting the overall polymerization process .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylene-4-phenyl-1,3-dioxolane: Similar in structure but with a different ring size, leading to variations in reactivity and stability.

4-Methyl-2-phenyl-1,3-dioxane: Substituted with a methyl group instead of a methylene group, affecting its chemical properties.

2-Methyl-4-phenyl-1,3-dioxolane: Another structurally related compound with different substituents and ring size.

Uniqueness

2-Methylene-4-phenyl-1,3-dioxane is unique due to its specific combination of a methylene group and a phenyl group on the dioxane ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical applications.

Activité Biologique

1,3-Dioxane,2-methylene-4-phenyl-(9CI) (CAS No. 103612-87-9) is a compound that belongs to the class of dioxanes, characterized by its unique structure which includes a dioxane ring and a phenyl group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- IUPAC Name : 2-methylidene-4-phenyl-1,3-dioxane

- CAS Number : 103612-87-9

Biological Activity Overview

The biological activities of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) are not extensively documented in the literature. However, compounds with similar structures have shown various biological properties, including antimicrobial and anti-inflammatory activities.

Potential Biological Activities

- Antimicrobial Properties : Similar dioxane derivatives have demonstrated efficacy against various bacterial strains. For instance, studies on related compounds indicate potential antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Anti-inflammatory Effects : Some structural analogs exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This suggests that 1,3-Dioxane,2-methylene-4-phenyl-(9CI) may also possess similar mechanisms of action .

The proposed mechanisms through which 1,3-Dioxane,2-methylene-4-phenyl-(9CI) may exert its biological effects include:

- Enzyme Inhibition : The compound may interact with enzymes such as DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication and transcription .

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and infection response .

Comparative Analysis with Similar Compounds

To better understand the potential of 1,3-Dioxane,2-methylene-4-phenyl-(9CI), it is useful to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Camphor | Bicyclic structure without dioxane | Antimicrobial and anti-inflammatory |

| Borneol | Alcohol derivative of camphor | Antimicrobial effects documented |

| Dioxane Derivatives | Various substitutions | Antibacterial against Gram-positive bacteria |

Propriétés

IUPAC Name |

2-methylidene-4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDRLOHAGONQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCCC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.